Rifamycin sodium
Overview
Description
Synthesis Analysis
Rifamycin sodium's synthesis involves intricate chemical reactions aimed at producing new compounds with enhanced properties. For instance, studies have explored the reaction of 3-formylrifamycin SV with primary amines and ketones, leading to the formation of novel rifamycin antibiotics with distinct structural features and potential antituberculous activity (Bujnowski et al., 2003).
Molecular Structure Analysis
The molecular structure of rifamycin sodium has been examined through crystallography, revealing its complex conformation. The sodium salt of rifamycin SV, for example, showcases a distinct ansa chain conformation that differs from other rifamycins but maintains the essential conformation for activity against DNA-dependent RNA polymerase. This study highlights the role of metal complexation and intermolecular hydrogen bonding in the antibiotic's structure and function (Arora, 1983).
Chemical Reactions and Properties
Rifamycin sodium undergoes various chemical reactions that modify its structure and properties. The interaction with sodium sulfinates, for example, leads to the formation of sulfonyl derivatives, showcasing the compound's reactivity and the potential for structural modification to enhance its pharmacological profile (Taguchi et al., 1988).
Physical Properties Analysis
The physical properties of rifamycin sodium, such as solubility and crystal structure, are crucial for its pharmaceutical formulation and efficacy. Investigations into these properties can provide insights into the compound's behavior in biological systems and its interaction with other molecules.
Chemical Properties Analysis
The chemical properties of rifamycin sodium, including its reactivity, stability, and interactions with other chemical entities, are foundational to its antimicrobial activity. Studies have delved into the structural requirements for antibacterial efficacy, identifying key features such as the arrangement of hydroxy groups and the naphthoquinone nucleus essential for its action against bacterial RNA polymerase (Brufani et al., 1974).
Scientific Research Applications
Veterinary Medicine : Rifamycin SV-sodium salt is used in intramammary medicaments for lactating and dry period cows due to its high tolerance in animals, indicating its applications in veterinary medicine (Pashov, Drumev, & Marinkov, 1987).
Antibacterial Therapy : It's used in combination therapy for treating tuberculosis, Gram-positive prosthetic joint and valve infections, and gastrointestinal disorders, showcasing its versatility in treating various bacterial infections (Rothstein, 2016).
Mechanism of Action : Rifamycin sodium targets bacterial RNA polymerase and slows down catalysis by transmitting an allosteric signal to the active site, which is critical in understanding its mode of action in bacterial inhibition (Artsimovitch et al., 2005).
Molecular Structure : The structure of sodium rifamycin SV is crucial for its activity against DNA-dependent RNA polymerase, with the ansa chain conformation being particularly significant (Arora, 1983).
Treatment of Infections : Rifamycin antibacterials, including rifampicin, rifabutin, and rifapentine, are potent in treating tuberculosis and chronic staphylococcal infections, demonstrating its effectiveness in serious bacterial infections (Burman, Gallicano, & Peloquin, 2001).
Gastrointestinal Disorders : Rifaximin is effective in treating hepatic encephalopathy and infectious diarrhea, and is being explored for other gastrointestinal conditions such as diverticular disease and preoperative antibacterial prophylaxis in colorectal surgery (Gillis & Brogden, 1995).
Wide Clinical Applications : Rifamycin is used against Mycobacterium tuberculosis, Mycobacterium leprae, certain RNA viruses, and has potential applications in the AIDS complex, indicating its broad spectrum of clinical applications (Lal & Lal, 1994).
Clinical Usage : Rifamycin sodium has found clinical application under the commercial name Rifacin®, highlighting its established medical use (Prelog, 1963).
Liver Function : It inhibits hepatic bile salt and organic anion uptake, impacting liver function and metabolism (Fattinger et al., 2000).
Drug Metabolism : Rifamycin influences drug metabolism by being a substrate for human arylacetamide deacetylase, which is responsible for deacetylation of rifamycins (Nakajima et al., 2011).
Safety And Hazards
properties
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFSHPIJOYKSH-NLYBMVFSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46NNaO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6998-60-3 (Parent) | |
Record name | Rifamycin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifamycin, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040208 | |
Record name | Rifamycin SV sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rifamycin sodium | |
CAS RN |
14897-39-3, 15105-92-7 | |
Record name | Rifamycin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifamycin, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifamycin SV sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rifamycin, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIFAMYCIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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